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TOLUENE DIISOCYANATE - 26006-20-2

TOLUENE DIISOCYANATE

Catalog Number: EVT-7905225
CAS Number: 26006-20-2
Molecular Formula: C9H6N2O2
C9H6N2O2
CH3C6H3(NCO)2
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toluene diisocyanate (TDI) is an aromatic diisocyanate commonly found in two isomeric forms: 2,4-toluene diisocyanate and 2,6-toluene diisocyanate. [] It is a crucial compound in industrial applications, primarily used in the production of polyurethane polymers. [, ] While offering excellent cross-linking capabilities, TDI possesses properties that can induce adverse health effects. []

Future Directions
  • Development of Safer Alternatives: Given the health risks associated with TDI exposure, exploring safer alternatives for polyurethane production is crucial. Researching and developing diisocyanates with lower toxicity profiles and reduced sensitization potential is vital. []
Overview

2,4-Diisocyanato-1-methylbenzene, commonly known as toluene diisocyanate (2,4-TDI), is an organic compound with the chemical formula C9H6N2O2\text{C}_9\text{H}_6\text{N}_2\text{O}_2 and a molecular weight of approximately 174.16 g/mol. It is a member of the diisocyanate family and is primarily used in the production of polyurethane foams and coatings. The compound exists as a colorless liquid that can appear yellow in commercial forms due to impurities.

Source

The primary source of 2,4-Diisocyanato-1-methylbenzene is the industrial synthesis from toluene through a multi-step process involving dinitrotoluene and 2,4-diaminotoluene. This compound is produced on a large scale globally, accounting for a significant portion of the isocyanate market.

Classification

2,4-Diisocyanato-1-methylbenzene is classified as a hazardous material due to its potential toxicity and reactivity. It is recognized as a respiratory sensitizer and has been linked to various health risks including potential carcinogenic effects.

Synthesis Analysis

Methods

The synthesis of 2,4-Diisocyanato-1-methylbenzene typically involves three main steps:

  1. Nitration of Toluene: Toluene is nitrated to form dinitrotoluene.
  2. Reduction: The dinitrotoluene is reduced to produce 2,4-diaminotoluene.
  3. Phosgenation: The 2,4-diaminotoluene undergoes phosgenation, where it reacts with phosgene to yield 2,4-Diisocyanato-1-methylbenzene and hydrochloric acid as a byproduct .

This process allows for the production of both pure 2,4-TDI and mixtures with its other isomer, 2,6-TDI.

Technical Details

The phosgenation step is crucial as it directly influences the yield and purity of the final product. Conditions such as temperature and pressure are carefully controlled to optimize the reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2,4-Diisocyanato-1-methylbenzene features two isocyanate functional groups attached to a methyl-substituted benzene ring. The structural formula can be represented as follows:

O C N C6H3(CH3)N C O\text{O C N C}_6\text{H}_3(\text{CH}_3)-\text{N C O}

Data

  • Molecular Formula: C9H6N2O2\text{C}_9\text{H}_6\text{N}_2\text{O}_2
  • CAS Registry Number: 584-84-9
  • Melting Point: Approximately 22 °C
  • Boiling Point: Ranges from 252 °C at atmospheric pressure .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2,4-Diisocyanato-1-methylbenzene include:

  1. Reaction with Alcohols: It reacts with hydroxyl groups to form urethane linkages.
  2. Polymerization: Under certain conditions, it can polymerize to form polyurethanes.

Technical Details

The reactivity of the isocyanate groups differs; the group at the para position (4-position) is approximately four times more reactive than that at the ortho position (2-position). This difference in reactivity plays a significant role in determining the kinetics of reactions involving this compound .

Mechanism of Action

Process

The mechanism by which 2,4-Diisocyanato-1-methylbenzene acts primarily involves its reaction with nucleophiles such as water or alcohols. The isocyanate group (N=C=O-N=C=O) reacts with nucleophiles to form carbamates or ureas:

  1. Formation of Carbamate:
    R OH+R N C OR NH C O O R \text{R OH}+\text{R N C O}\rightarrow \text{R NH C O O R }

This reaction typically occurs rapidly under ambient conditions and leads to the formation of polyurethanes when multiple units are involved.

Data

The kinetics of these reactions are influenced by factors such as temperature, concentration, and the nature of the nucleophile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid (yellowish in commercial forms)
  • Density: Approximately 1.22 g/cm³ at 20 °C
  • Vapor Pressure: Varies depending on temperature but is generally low .

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles; forms stable carbamates.
  • Stability: Stable under normal conditions but can decompose under extreme heat or in the presence of moisture.
Applications

Scientific Uses

2,4-Diisocyanato-1-methylbenzene has several significant applications:

  • Production of Polyurethane Foams: Widely used in furniture, insulation materials, and automotive parts.
  • Coatings and Adhesives: Utilized in various industrial coatings due to its excellent adhesive properties.
  • Rocket Propellants: Occasionally employed in specialized formulations for rocket propellants due to its energetic properties .
Synthesis and Production Methodologies

Conventional Phosgenation Routes: Toluene Nitration and Diamination Pathways

The industrial synthesis of 2,4-diisocyanato-1-methylbenzene (TDI) follows a three-step sequence starting from toluene. The initial step involves electrophilic aromatic nitration using a mixture of nitric and sulfuric acids ("mixed acid"). This exothermic reaction (ΔH = –150 kJ/mol) produces mononitrotoluene (MNT) isomers, with ortho- and para-substitution dominating (60% 2-NT and 36% 4-NT) due to the methyl group’s ortho/para-directing effects [4] [7]. The MNT mixture undergoes further nitration under intensified conditions (e.g., higher acid concentration or temperature) to yield dinitrotoluene (DNT), primarily comprising 80% 2,4-DNT and 20% 2,6-DNT isomers [4].

Catalytic hydrogenation of DNT intermediates using transition metal catalysts (e.g., Pd or Ni) generates 2,4-diaminotoluene (TDA). Subsequent phosgenation introduces the isocyanate groups. In this gas-phase reaction, TDA reacts with phosgene (COCl₂) at elevated temperatures (150–200°C), producing TDI and hydrochloric acid (HCl) as a stoichiometric byproduct [2] [6]:$$\ce{CH3C6H3(NH2)2 + 2COCl2 -> CH3C6H3(NCO)2 + 4HCl}$$

Table 1: Key Intermediates in Conventional TDI Synthesis

CompoundRoleIsomer DistributionKey Properties
Mononitrotoluene (MNT)Nitration intermediate60% 2-NT, 36% 4-NT, 4% 3-NTLiquid; separable by distillation
Dinitrotoluene (DNT)Diamination precursor80% 2,4-DNT, 20% 2,6-DNTSolid; mp 70°C (2,4-DNT)
2,4-Diaminotoluene (TDA)Phosgenation substrate>99.5% purity requiredAir-sensitive crystalline solid

Non-Phosgene Alternatives: Catalytic Carbonylation and Urea-Based Approaches

Due to phosgene’s extreme toxicity and handling challenges, non-phosgene routes have been developed. A promising method substitutes phosgene with carbonyl fluoride (COF₂). In this two-step process, TDA first reacts with COF₂ at room temperature to form a fluorinated carbamate intermediate. Subsequent thermolysis at 120–150°C releases TDI with 92.3% yield and eliminates HCl production [1]. Though COF₂ is costlier than phosgene, integrated recycling of byproduct HF and optimized reactor designs improve cost efficiency [1].

Urea-based methods represent another alternative. Arylammonium carbamates are generated by reacting TDA with urea derivatives (e.g., dimethyl carbonate). Thermal cleavage of these carbamates at 200–250°C releases TDI and regenerates alcohols. A patented route employs diphenyl carbonate for carbamate formation, achieving TDI yields >85% after continuous thermolysis [5]:$$\ce{2 CH3C6H3(NH2)2 + (PhO)2C=O -> CH3C6H3(NHCOOPh)2 ->[Δ] CH3C6H3(NCO)2 + 2PhOH}$$

Table 2: Non-Phosgene TDI Synthesis Technologies

MethodReagentsReaction ConditionsYieldAdvantages
Carbonyl Fluoride (COF₂)COF₂, inert solvents25°C → 150°C (two-step)92.3%No HCl; mild conditions
Urea ThermolysisUrea/dialkyl carbonates200–250°C, catalytic metals85–90%Phosgene-free; uses CO₂ derivatives
Oxidative CarbonylationCO, O₂, Pd catalysts100 bar, 120°C70–75%Direct route; avoids amines

Industrial-Scale Optimization: Distillation Techniques for Isomer Separation

Crude TDI from phosgenation contains ~80% 2,4-isomer and ~20% 2,6-isomer, reflecting the isomer ratio in DNT precursors. Industrial purification employs fractional distillation under vacuum (0.1–1 kPa) to exploit boiling point differences. 2,4-TDI (bp 251°C at 101.3 kPa) and 2,6-TDI (bp 247°C) exhibit a sufficient vapor pressure gap for separation when distilled below 1 kPa [2] [3]. This yields three primary commercial grades:

  • Pure 2,4-TDI: >99% isomer purity for specialized elastomers
  • TDI 80/20: Industry-standard mixture for flexible foams
  • TDI 65/35: Enhanced reactivity for coatings

The distillation sequence also removes chlorinated impurities (e.g., formed during phosgenation) to levels <50 ppm, critical for product stability [3].

Catalytic Innovations in Intermediate Purification

Microreactor technology has revolutionized nitration steps for DNT synthesis. Capillary microreactors (specific surface area: 1,000–10,000 m²/m³) enable precise temperature control and rapid mixing, suppressing byproducts like phenols and polynitrated species. At sulfuric acid concentrations of 72–80 wt%, microreactors achieve 99% MNT selectivity at 98% toluene conversion—surpassing conventional batch reactors by 5–8% [7]. For DNT purification, catalytic hydrogenation with palladium-on-carbon selectively reduces nitro groups while minimizing dealkylation, ensuring TDA with <0.1% methyl degradation products [6].

Byproduct Management in Hydrochloric Acid Recovery

Phosgenation generates ~1.4 tons of HCl per ton of TDI. Modern plants recover >99% of this HCl via absorption in water or reaction with oxygen to form chlorine gas (oxychlorination process). The chlorine is recycled for phosgene synthesis, closing the loop:$$\ce{4HCl + O2 -> 2Cl2 + 2H2O}$$$$\ce{Cl2 + CO -> COCl2}$$In COF₂-based routes, HF byproduct is absorbed and converted to fluorite (CaF₂) or reprocessed into synthetic fluorspar, minimizing waste [1] [2].

Properties

CAS Number

26006-20-2

Product Name

2,4-Diisocyanato-1-methylbenzene

IUPAC Name

2,4-diisocyanato-1-methylbenzene

Molecular Formula

C9H6N2O2
C9H6N2O2
CH3C6H3(NCO)2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3

InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Solubility

Decomposes (NTP, 1992)
Very soluble in acetone, benzene, ethyl ether
Soluble in ether. acetone, and other organic solvents
Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil
Solubility in water: reaction
Insoluble

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

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